molecular formula C12H14N2O2 B8663095 2-Methyl-6-(4-methoxyphenyl)-4,5-dihydropyridazine-3(2H)-one

2-Methyl-6-(4-methoxyphenyl)-4,5-dihydropyridazine-3(2H)-one

Cat. No. B8663095
M. Wt: 218.25 g/mol
InChI Key: QQWCGIUUZPCLDW-UHFFFAOYSA-N
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Patent
US08586588B2

Procedure details

In a 500 mL round bottom flask, 4-(4-methoxyphenyl)-4-oxobutyric acid (27 g, 132 mmol) and methylhydrazine (7.3 g, 8.5 mL, 159 mmol) in 2-propanol (150 mL) were stirred at reflux 12 h. The solvent was concentrated to about 50 mL, ether was added (˜50 mL) and the product collected by filtration, washed 1× with ether and dried under house vacuum. Yield 27 g (94%, purity >95%), mp 133-135° C. 1H NMR (CDCl3) δ 2.57 (m, 2H), 2.9 (m, 2H), 3.4 (s, 3H), 3.8 (s, 3H), 6.9 (d, 2H), 7.6 (d, 2H). MS m/z=218 (M+H).
Quantity
27 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:5][CH:4]=1.[CH3:16][NH:17][NH2:18]>CC(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:14])[N:17]([CH3:16])[N:18]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
methylhydrazine
Quantity
8.5 mL
Type
reactant
Smiles
CNN
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated to about 50 mL, ether
ADDITION
Type
ADDITION
Details
was added (˜50 mL)
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed 1× with ether
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1CCC(N(N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.